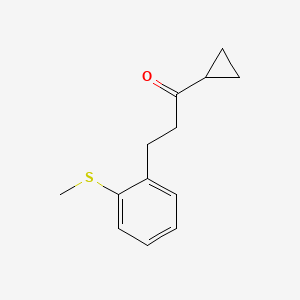

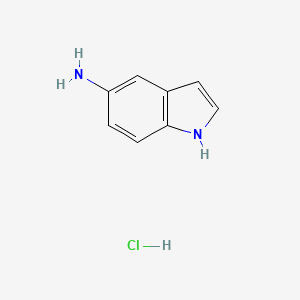

![molecular formula C11H14N4 B1368717 3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine CAS No. 889943-47-9](/img/structure/B1368717.png)

3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine

Descripción general

Descripción

3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the molecular formula C11H14N4. It has a molecular weight of 202.26 . This compound is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridines has been reported in various studies. For instance, a structure-based virtual screening made on IDO1 active site led to the identification of a hit compound displaying an atypical [1,2,4]triazolo[4,3-a]pyridine ring as the heme-binding scaffold . The in silico-guided design of analogues led to the identification of an IDO1 inhibitor with sub-micromolar potency .

Molecular Structure Analysis

The molecular structure of 3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine has been analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . The assignment of the observed bands to the respective normal modes was proposed on the basis of PED calculations .

Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]pyridines have been studied in the context of their potential as Smo inhibitors . Four of these novel compounds showed directly bound to Smo protein with stronger binding affinity than VIS .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine include a molecular weight of 202.26 and a storage temperature of 28 C . The compound is solid in physical form .

Aplicaciones Científicas De Investigación

Antifungal Activity

Triazolopyridines have been shown to possess antifungal properties. The presence of the triazolopyridine ring can contribute to the inhibition of fungal growth, which is crucial in developing treatments for fungal infections .

Neuroprotective Effects

Some derivatives of [1,2,4]triazolo[4,3-a]pyridines exhibit neuroprotective activities. This suggests potential applications in protecting neuronal cells from damage or death in conditions such as neurodegenerative diseases .

Antibacterial Properties

The antibacterial activity is another significant application of triazolopyridines. They can be used to develop new antibacterial agents to combat resistant bacterial strains .

Herbicidal Use

These compounds have also been found to have herbicidal activities, indicating their use in agriculture to control the growth of unwanted plants or weeds .

Antimalarial Drugs

A novel series of [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment has been designed for the development of potent antimalarial drugs. This highlights their potential application in malaria treatment .

Antidiabetic Agents

Triazolopyrazine derivatives are known for their antidiabetic properties. Given the structural similarity, 3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine could be explored for its potential use in treating type II diabetes mellitus .

Anti-platelet Aggregation

These compounds may also serve as anti-platelet aggregation agents, which could be beneficial in preventing blood clots and associated disorders .

Anticonvulsant Properties

Lastly, triazolopyrazine derivatives have shown anticonvulsant properties. This suggests that they could be used in the development of new treatments for seizure disorders .

Mecanismo De Acción

Target of Action

The primary target of the compound 3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine is indoleamine 2,3-dioxygenase 1 (IDO1), a crucial enzyme in the maintenance of a balance between immune tolerance and immunity . This enzyme plays a significant role in the immune response, making it an attractive target for cancer immunotherapy .

Mode of Action

3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine interacts with IDO1, inhibiting its catalytic activity . This inhibition disrupts the conversion of tryptophan into kynurenines, a process that is the first and rate-limiting step of the kynurenine pathway . The compound’s interaction with IDO1 can also influence other functions of the enzyme, such as its signaling activity and its ability to interact with molecular partners .

Biochemical Pathways

By inhibiting IDO1, 3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine affects the kynurenine pathway . This disruption can lead to a decrease in the production of kynurenines, which are known to suppress the immune response . As a result, the immune system may be better able to target and destroy cancer cells .

Pharmacokinetics

It has been noted that the compound has excellent in vitro metabolic stability . This suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.

Result of Action

The inhibition of IDO1 by 3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine can lead to a boost in the immune response . This can result in an increased ability of the immune system to target and destroy cancer cells . Additionally, the compound’s interaction with IDO1 can influence other cellular processes, such as cell cycle progression and apoptosis induction .

Action Environment

The action of 3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine can be influenced by various environmental factors. For instance, the presence of other molecules in the cellular environment can affect the compound’s interaction with IDO1 . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy.

Direcciones Futuras

The [1,2,4]triazolo[4,3-a]pyridines, including 3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine, have shown promise in various areas of research, particularly as potential inhibitors of the IDO1 enzyme . Future research could focus on further exploring their potential in this area, as well as investigating their other possible applications.

Propiedades

IUPAC Name |

3-piperidin-3-yl-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-2-7-15-10(5-1)13-14-11(15)9-4-3-6-12-8-9/h1-2,5,7,9,12H,3-4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXUXOSRVISZHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NN=C3N2C=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001243796 | |

| Record name | 3-(3-Piperidinyl)-1,2,4-triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001243796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

889943-47-9 | |

| Record name | 3-(3-Piperidinyl)-1,2,4-triazolo[4,3-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889943-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Piperidinyl)-1,2,4-triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001243796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

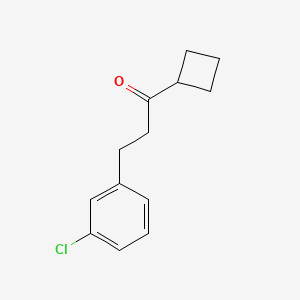

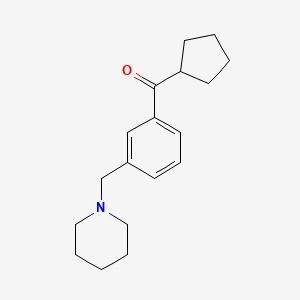

![Ethyl 8-[3-(indolylmethyl)phenyl]-8-oxooctanoate](/img/structure/B1368635.png)

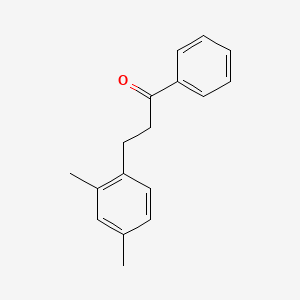

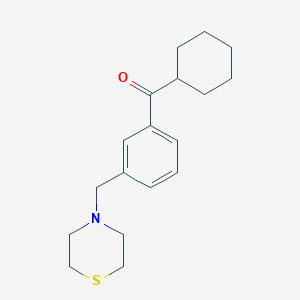

![Ethyl 7-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-7-oxoheptanoate](/img/structure/B1368637.png)

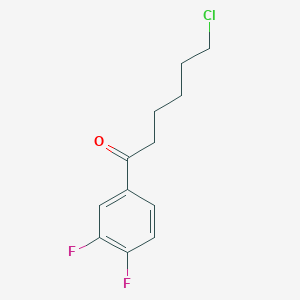

![Ethyl 8-oxo-8-[2-(pyrrolidinomethyl)phenyl]octanoate](/img/structure/B1368640.png)

![Ethyl 7-oxo-7-[2-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1368642.png)